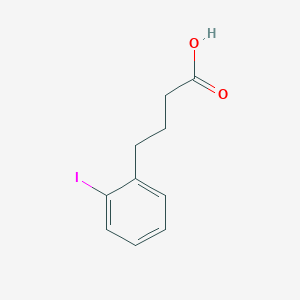
2-Iodobenzenebutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Iodobenzenebutanoic acid is an organic compound that belongs to the class of iodobenzenes It is characterized by the presence of an iodine atom attached to a benzene ring, which is further connected to a butanoic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodobenzenebutanoic acid typically involves the iodination of benzenebutanoic acid. One common method is the Sandmeyer reaction, where 2-aminobenzoic acid is first diazotized and then reacted with potassium iodide to introduce the iodine atom . The reaction conditions often involve the use of hydrochloric acid and sodium nitrite at low temperatures to form the diazonium salt, followed by the addition of potassium iodide.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar iodination reactions but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure high purity, which can be achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
2-Iodobenzenebutanoic acid undergoes various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form hypervalent iodine compounds such as 2-iodoxybenzoic acid.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to substitute the iodine atom.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used to reduce the carboxylic acid group.
Major Products Formed
Oxidation: Formation of 2-iodoxybenzoic acid.
Substitution: Formation of various substituted benzenebutanoic acids depending on the nucleophile used.
Reduction: Formation of 2-iodobenzyl alcohol or 2-iodobenzaldehyde.
科学的研究の応用
2-Iodobenzenebutanoic acid has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives are explored for their potential pharmacological activities.
Materials Science: It is used in the development of novel materials with unique properties.
作用機序
The mechanism of action of 2-Iodobenzenebutanoic acid involves its reactivity due to the presence of the iodine atom and the carboxylic acid group. The iodine atom can participate in electrophilic aromatic substitution reactions, while the carboxylic acid group can undergo various transformations such as esterification and amidation. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in organic synthesis.
類似化合物との比較
Similar Compounds
2-Iodobenzoic acid: Similar structure but lacks the butanoic acid group.
2-Iodoxybenzoic acid: An oxidized form of 2-iodobenzoic acid with hypervalent iodine.
4-Iodobenzoic acid: An isomer with the iodine atom in the para position.
Uniqueness
2-Iodobenzenebutanoic acid is unique due to the presence of both the iodine atom and the butanoic acid group, which provides it with distinct reactivity and potential applications compared to its similar compounds. The combination of these functional groups allows for a wider range of chemical transformations and applications in various fields.
特性
分子式 |
C10H11IO2 |
|---|---|
分子量 |
290.10 g/mol |
IUPAC名 |
4-(2-iodophenyl)butanoic acid |
InChI |
InChI=1S/C10H11IO2/c11-9-6-2-1-4-8(9)5-3-7-10(12)13/h1-2,4,6H,3,5,7H2,(H,12,13) |
InChIキー |
KVKNBAFAUUJAKV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CCCC(=O)O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B12288513.png)
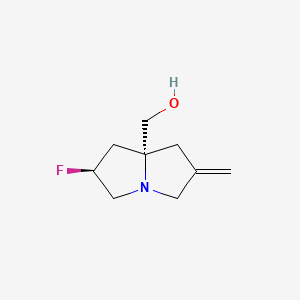
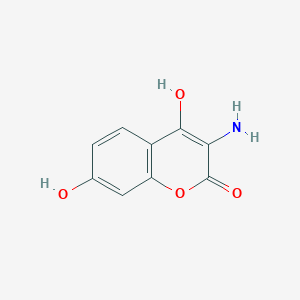
![2-[(2-bromophenyl)methyl]guanidine](/img/structure/B12288539.png)
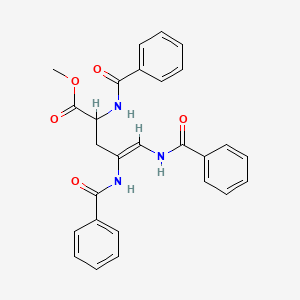
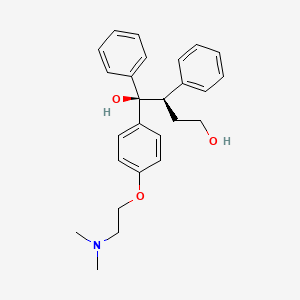
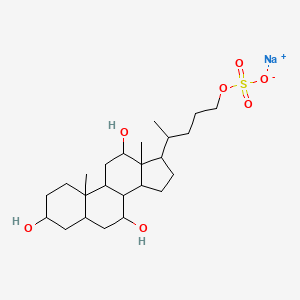
![2,2'-[[(17beta)-Estra-1,3,5(10)-triene-3,17-diyl]bis(oxy)]bis[tetrahydro-2H-pyran](/img/structure/B12288577.png)
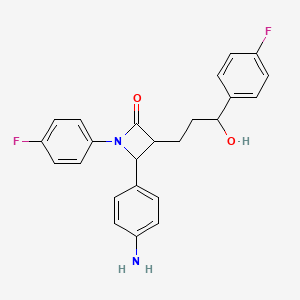
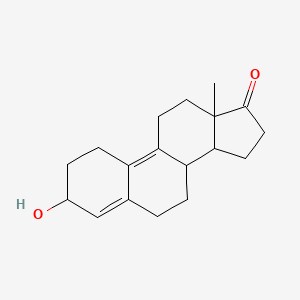
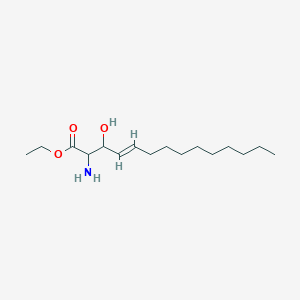
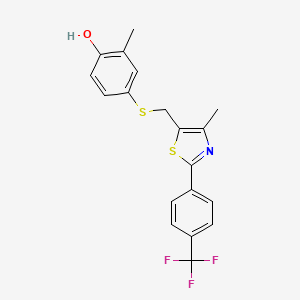
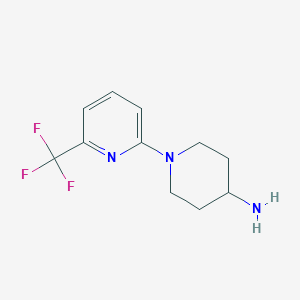
![(4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-oxazole-d3](/img/structure/B12288613.png)
